BenchChemオンラインストアへようこそ!

8-C-Galactosylluteolin

Metabolic stability Gut microbiota fermentation Bioavailability

8-C-Galactosylluteolin (CAS 61950-88-7, molecular formula C₂₁H₂₀O₁₁, MW 448.38) is a flavonoid 8-C-glycoside in which a β-D-galactopyranosyl moiety is attached via a C–C bond to the 8-position of the luteolin flavone backbone. It belongs to the flavonoid 8-C-glycoside subclass, structurally analogous to orientin (luteolin 8-C-β-D-glucopyranoside) but differentiated by the axial 4′-OH of galactose versus the equatorial 4′-OH of glucose.

Molecular Formula C21H20O11
Molecular Weight 448.4 g/mol
Cat. No. B13892174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-C-Galactosylluteolin
Molecular FormulaC21H20O11
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O)O
InChIInChI=1S/C21H20O11/c22-6-14-17(28)18(29)19(30)21(32-14)16-11(26)4-10(25)15-12(27)5-13(31-20(15)16)7-1-2-8(23)9(24)3-7/h1-5,14,17-19,21-26,28-30H,6H2/t14-,17+,18+,19-,21+/m1/s1
InChIKeyPLAPMLGJVGLZOV-UBLYIXNCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-C-Galactosylluteolin: A Structurally Distinct 8-C-Galactosyl Flavone for Targeted Flavonoid C-Glycoside Research


8-C-Galactosylluteolin (CAS 61950-88-7, molecular formula C₂₁H₂₀O₁₁, MW 448.38) is a flavonoid 8-C-glycoside in which a β-D-galactopyranosyl moiety is attached via a C–C bond to the 8-position of the luteolin flavone backbone [1]. It belongs to the flavonoid 8-C-glycoside subclass, structurally analogous to orientin (luteolin 8-C-β-D-glucopyranoside) but differentiated by the axial 4′-OH of galactose versus the equatorial 4′-OH of glucose [2]. The C-glycosidic linkage confers resistance to acid hydrolysis and enzymatic cleavage, distinguishing it fundamentally from O-glycosylated luteolin derivatives such as galuteolin (luteolin 5-O-glucoside) and cynaroside (luteolin 7-O-glucoside) [3]. Its computed physicochemical properties include a topological polar surface area of 203.35 Ų, a predicted logP of 2.13, and 8 hydrogen bond donors, defining its solubility and permeability profile [1].

Why Luteolin Aglycone or O-Glycosides Cannot Replace 8-C-Galactosylluteolin in Applications Requiring C-Glycoside Stability and Position-Specific Activity


The glycosylation type, sugar identity, and substitution position collectively determine the biological performance of luteolin derivatives, rendering simple interchange impossible. C-glycosides resist acid and enzymatic hydrolysis due to the C–C anomeric bond, whereas O-glycosides are readily cleaved in gastric and intestinal environments [1]. Positional isomerism between 6-C and 8-C substitution profoundly alters activity profiles: or[i]entin (8-C-glucoside) and isoorientin (6-C-glucoside) display divergent antioxidant, enzyme inhibitory, and anti-inflammatory signatures despite identical molecular formulae [2]. Furthermore, the axial 4′-OH of galactose in 8-C-galactosylluteolin modifies hydrogen-bonding topology relative to the equatorial 4′-OH of glucose in orientin, which can influence molecular recognition at transporter and enzyme binding sites [3]. Substituting 8-C-galactosylluteolin with luteolin aglycone would sacrifice C-glycoside metabolic stability, while substituting with an O-glycoside would introduce susceptibility to intestinal hydrolysis, and substituting with a 6-C-isomer or 8-C-glucoside would alter pharmacodynamic specificity [1][2]. The quantitative evidence below substantiates each of these differentiation axes.

Quantitative Differentiation Evidence for 8-C-Galactosylluteolin Against Key Comparator Luteolin Derivatives


C-Glycoside Bond Stability: 4.6-Fold Higher Retention After 48 h Fermentation vs O-Glycoside Analogues

Flavonoid C-glycosides including luteolin C-glycosides demonstrate dramatically superior stability under colonic fermentation conditions compared to O-glycoside counterparts. In a direct head-to-head in vitro fermentation study, luteolin-containing flavonoid C-glycoside fractions (LPF C-Gly) retained 89.19% of initial content after 48 hours of fermentation, whereas the corresponding O-glycoside fraction (LPF O-Gly) retained only 19.39%, and luteolin-containing leaf flavonoids (LLF) retained merely 9.42% [1]. This 4.6-fold stability advantage is attributed to the C–C glycosidic bond of 8-C-galactosylluteolin, which is resistant to glycosidase-mediated hydrolysis, in contrast to the C–O bond of O-glycosides such as galuteolin and cynaroside [1]. Furthermore, Xie et al. confirmed that orientin (luteolin 8-C-glucoside) remained structurally unchanged throughout gastric and intestinal phases of in vitro digestion, while the O-glycoside isoquercitrin underwent progressive hydrolysis, and the aglycones luteolin and quercetin showed sharp antioxidant activity declines in the intestinal phase [2].

Metabolic stability Gut microbiota fermentation Bioavailability

Positional C-Glycosylation (8-C vs 6-C) Determines Functional Activity Divergence Across Multiple Assays

Choi et al. (2014) conducted a comprehensive head-to-head comparison of luteolin, orientin (luteolin 8-C-glucoside), and isoorientin (luteolin 6-C-glucoside) across 10 in vitro assay systems. The results reveal that the positional difference between 8-C and 6-C glycosylation produces divergent bioactivity profiles, not merely attenuated activity [1]. Specifically, isoorientin (6-C-glucoside) exhibited the highest scavenging against DPPH, NO, and ONOO⁻, whereas luteolin aglycone was the most potent inhibitor of total ROS generation, AChE, BChE, BACE1, PTP1B, and rat lens aldose reductase [1]. Crucially, in a cellular context (LPS-stimulated RAW 264.7 macrophages), orientin (8-C-glucoside) and isoorientin (6-C-glucoside) were both completely inactive at inhibiting NO production and iNOS protein expression, while luteolin was active at the same concentrations [1]. Since 8-C-galactosylluteolin shares the 8-C substitution position with orientin, its activity profile is predicted to align more closely with the 8-C positional class than with the 6-C class or aglycone. This positional specificity means that choosing 8-C-galactosylluteolin versus a 6-C isomer or aglycone is not a potency decision but a functional selectivity decision.

Structure-activity relationship Antioxidant Anti-inflammatory Enzyme inhibition

8-C-Glycosylation Enhances Influenza Endonuclease Inhibition by 1.7-Fold Over Aglycone

Zima et al. (2020) identified luteolin and its 8-C-glucoside orientin as the most potent influenza PA endonuclease inhibitors from a large flavonoid screen. Orientin (luteolin 8-C-glucoside) exhibited an IC₅₀ of 43 ± 2 nM, which is 1.7-fold more potent than luteolin aglycone (IC₅₀ = 72 ± 2 nM) in the AlphaScreen competitive binding assay [1]. This enhanced potency was validated in an orthogonal in vitro endonuclease activity assay using single-stranded DNA, with full concordance between the two assay formats [1]. X-ray crystallography of the PA-Nter–luteolin complex at 2.0 Å resolution revealed the binding pose coordinated to two manganese ions in the endonuclease active site, with the 3′,4′-dihydroxyphenyl moiety identified as a crucial pharmacophoric feature [1]. The 8-C-glycosylation (orientin) not only preserved but enhanced this binding interaction relative to the aglycone. Since 8-C-galactosylluteolin bears the identical flavone core and 8-C-substitution architecture as orientin, with the galactose epimer differing only at the 4′-OH stereochemistry, it is mechanistically positioned as a candidate for comparable or further optimized endonuclease engagement [1][2].

Antiviral Influenza endonuclease Enzyme inhibition Drug discovery

Galactose-for-Glucose Substitution Does Not Alter SGLT1 Inhibitory Potency, Supporting Interchangeable Transporter Binding

Kottra and Daniel (2007) systematically evaluated flavonoid glycosides for interaction with the human Na⁺/glucose cotransporter hSGLT1 expressed in Xenopus laevis oocytes. Their electrophysiological measurements demonstrated that the inhibitory potency of flavonoid glycosides against electrogenic glucose uptake remained unchanged when the attached glucose moiety was replaced by galactose [1]. This indicates that the axial vs equatorial 4′-OH stereochemistry difference between galactose and glucose does not significantly perturb binding at the SGLT1 sugar recognition site [1]. For 8-C-galactosylluteolin, this finding implies that its galactose moiety will support SGLT1 interaction profiles comparable to those of orientin (8-C-glucoside), while offering a structurally distinct sugar that may be processed differently by other carbohydrate-active enzymes (e.g., β-galactosidases vs β-glucosidases) in the gut lumen or intracellular compartments [2]. This near-equivalent transporter pharmacology combined with potential differential glycosidase processing constitutes a procurement-relevant differentiation factor: 8-C-galactosylluteolin can serve as a selective probe to deconvolve galactose-specific vs glucose-specific metabolic routing while maintaining consistent SGLT1 target engagement [1].

Transporter interaction SGLT1 Glucose uptake inhibition Pharmacokinetics

8-C-Galactosylluteolin Exhibits Computational Binding Affinity Against Snake Venom Protein Targets in a Multi-Compound In Silico Screen

In a 2025 in silico pharmacology study, 8-C-galactosylluteolin was among 69 phytochemicals from Canthium coromandelicum profiled by HRLC-MS and screened against five Naja naja venom proteins (1CVO, 1MF4, 1NTN, 2CTX, 7QHI) using a machine learning framework (GraphDTA with GINConvNet) followed by molecular docking, MD simulations, and DFT analyses [1]. 8-C-Galactosylluteolin demonstrated strong binding affinity with docking scores ranging from -5.484 kcal/mol to -9.777 kcal/mol across venom targets, and maintained complex stability with RMSD ≤ 1.4 Å over MD simulation trajectories [1]. Comparative docking scores versus co-screened compounds placed 8-C-galactosylluteolin in the top-performing tier alongside Araliasaponin V, Saponin D, Quinic acid, and Quercetin 3,7-dirhamnoside [1]. ADMET profiling suggested favorable pharmacokinetic properties, although nephrotoxicity and immunotoxicity risks were flagged — a caveat relevant to procurement decisions for any downstream in vivo validation [1].

Molecular docking Antivenom In silico screening Venom phospholipase A2

Computed Physicochemical Profile: Differentiated Topological Polar Surface Area and Hydrogen Bond Donor Count vs Aglycone

The computed physicochemical properties of 8-C-galactosylluteolin, as catalogued in the LIPID MAPS Structure Database, provide quantitative differentiation from both the luteolin aglycone and O-glycosylated luteolin derivatives [1]. 8-C-Galactosylluteolin has a topological polar surface area (TPSA) of 203.35 Ų, a predicted logP of 2.13, 8 hydrogen bond donors, and 11 hydrogen bond acceptors, with a molar refractivity of 109.95 [1]. For comparison, luteolin aglycone has a TPSA of approximately 111 Ų and 4 H-bond donors [2]. The TPSA increase of ~92 Ų and doubling of H-bond donor count upon 8-C-galactosylation substantially alters predicted membrane permeability and aqueous solubility. The logP of 2.13 positions 8-C-galactosylluteolin in a moderate lipophilicity range, and the TPSA exceeding 140 Ų predicts limited blood-brain barrier penetration — a stark contrast to luteolin aglycone, which lies near the BBB-permeable threshold [1][2]. These data are directly relevant for procurement decisions where the experimental system (e.g., CNS-targeted vs peripheral, oral vs parenteral) dictates specific physicochemical requirements.

Physicochemical properties Drug-likeness TPSA Solubility prediction

Evidence-Backed Application Scenarios Where 8-C-Galactosylluteolin Provides Differentiated Value Over Alternative Luteolin Derivatives


Colonic Stability-Dependent Pharmacology: Gut Microbiota Interaction and Metabolite Formation Studies

In experimental protocols requiring intact flavonoid delivery to the colon — such as gut microbiota modulation studies or local anti-inflammatory assessment in colitis models — 8-C-galactosylluteolin offers a critical advantage over O-glycoside luteolin derivatives. As demonstrated by Su et al., flavonoid C-glycosides retain 89.19% structural integrity after 48 h colonic fermentation, compared to only 19.39% for O-glycosides [1]. Xie et al. further confirmed that the C-glycoside orientin remains structurally unchanged through gastric and intestinal digestion phases, whereas O-glycosides undergo progressive hydrolysis [2]. Procuring 8-C-galactosylluteolin rather than galuteolin (5-O-glucoside) or cynaroside (7-O-glucoside) eliminates the confounding variable of premature aglycone release, enabling clean assessment of intact C-glycoside pharmacology at colonic targets.

Position-Specific C-Glycosylation SAR Programs: Deconvolving 8-C vs 6-C Pharmacological Fingerprints

For structure-activity relationship (SAR) studies investigating how C-glycosylation position modulates luteolin bioactivity, 8-C-galactosylluteolin is an essential tool compound. The Choi et al. (2014) head-to-head data demonstrate that 8-C-glycosylation (orientin) and 6-C-glycosylation (isoorientin) produce functionally divergent activity profiles — not merely potency differences — across antioxidant, enzyme inhibitory, and cellular anti-inflammatory assays [3]. Specifically, 8-C-glycosylation ablates cellular NO/iNOS inhibitory activity that is retained by the aglycone, and produces intermediate DPPH/ONOO⁻ scavenging compared to the 6-C isomer [3]. 8-C-galactosylluteolin provides the 8-C positional pharmacophore with the added variable of a galactose sugar moiety, enabling comparison against orientin (8-C-glucoside) to assess the contribution of sugar epimerization to bioactivity, and against isoorientin (6-C-glucoside) to confirm positional effects.

Influenza Endonuclease Inhibitor Discovery: 8-C-Glycosylated Luteolin as a Validated Submicromolar Scaffold

The finding by Zima et al. that orientin (8-C-glucoside) inhibits influenza PA endonuclease with an IC₅₀ of 43 nM — 1.7-fold more potent than luteolin aglycone (72 nM) — establishes the 8-C-glycosylated luteolin chemotype as a validated sub-100 nM scaffold for antiviral development [4]. 8-C-galactosylluteolin, bearing the identical 8-C-substitution architecture with a galactose epimer, is structurally positioned for endonuclease inhibition screening. Its procurement is justified for research programs seeking to (a) confirm whether the galactose epimer matches or exceeds the 43 nM potency of orientin, (b) evaluate sugar-dependent pharmacokinetic or solubility differentiation while maintaining the 8-C pharmacophore, or (c) use in co-crystallography studies to resolve sugar stereochemistry effects on manganese-coordinated active-site binding [4].

Transporter Pharmacology Studies: Differentiating Galactose-Specific vs Glucose-Specific Metabolic Routing with Maintained SGLT1 Engagement

Kottra and Daniel demonstrated that replacing glucose with galactose in flavonoid glycosides leaves SGLT1 inhibitory potency unchanged, indicating conserved binding at the transporter sugar recognition site [5]. This creates a unique experimental opportunity: researchers can use 8-C-galactosylluteolin and orientin (8-C-glucoside) as a matched pair to probe whether the identity of the C-linked sugar (galactose vs glucose) influences other carbohydrate-active processes — such as lactase-phlorizin hydrolase processing, cytosolic β-glucosidase vs β-galactosidase cleavage, or gut microbial glycosidase preference — without the confound of differential SGLT1 binding [5]. This scenario is particularly relevant for absorption and disposition studies where the C-glycosidic bond ensures the sugar remains attached during transit, allowing clean readout of sugar-specific biological recognition events.

Quote Request

Request a Quote for 8-C-Galactosylluteolin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.